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Compound of Interest

Compound Name: 2-Fluorobenzyl methyl sulfide

CAS No.: 155853-27-3

Cat. No.: B2962562

Get Quote

Accurate identification is the foundation of all chemical research. The primary identifiers and

key physicochemical properties for 2-Fluorobenzyl methyl sulfide are summarized below.

Table 1: Core Compound Identification

Identifier Value

CAS Registry Number 155853-27-3[1]

IUPAC Name 1-(Fluoromethyl)-2-(methylthiomethyl)benzene

Synonyms (2-Fluorobenzyl)(methyl)sulfane[1]

Molecular Formula C₈H₉FS[1]

Molecular Weight 156.22 g/mol [1]

| SMILES | CSCC1=C(F)C=CC=C1[1] |

Table 2: Physicochemical and Computed Properties
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Property Value

Purity (Commercial) ≥98%[1]

Topological Polar Surface Area (TPSA) 0 Å²[1]

LogP (Computed) 2.6887[1]

Hydrogen Bond Acceptors 1[1]

Hydrogen Bond Donors 0[1]

Rotatable Bonds 2[1]

| Storage Conditions | 2-8°C, Sealed in a dry environment[1] |

Synthesis and Purification
The synthesis of 2-Fluorobenzyl methyl sulfide is most effectively achieved via a nucleophilic

substitution reaction, analogous to the Williamson ether synthesis. This method is reliable and

utilizes readily available starting materials.

Principle: The core of this synthesis is an Sₙ2 reaction where a potent sulfur nucleophile, the

thiomethoxide anion (CH₃S⁻), displaces a halide from an electrophilic benzylic carbon. The

starting material of choice is typically 2-fluorobenzyl bromide or chloride due to the excellent

leaving group ability of the halides. 2-fluorobenzyl bromide is often preferred for its higher

reactivity.[4] The reaction is performed in a polar aprotic solvent, such as dimethylformamide

(DMF) or acetonitrile, which effectively solvates the counter-ion (e.g., Na⁺) of the nucleophile

without interfering with its reactivity.
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Caption: Synthetic pathway for 2-Fluorobenzyl Methyl Sulfide.

Detailed Experimental Protocol:

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).

Solvation: Add anhydrous dimethylformamide (DMF) via syringe and stir the resulting

suspension under a nitrogen atmosphere at room temperature (25°C).

Expert Insight: The use of an inert atmosphere is critical as sodium thiomethoxide is

susceptible to oxidation. Anhydrous solvent prevents quenching of the potent nucleophile.

Addition of Electrophile: Dissolve 2-fluorobenzyl bromide (1.0 equivalent) in a minimal

amount of anhydrous DMF and add it dropwise to the stirred suspension over 15-20 minutes.

Expert Insight: A slow, dropwise addition helps to control any potential exotherm and

minimizes the formation of side products.

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-
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fluorobenzyl bromide) is consumed.

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing

deionized water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

Washing: Combine the organic extracts and wash sequentially with deionized water and then

with brine to remove residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil is purified by flash column chromatography on silica gel,

typically using a hexane/ethyl acetate gradient, to yield 2-fluorobenzyl methyl sulfide as a

pure liquid.

Spectroscopic Characterization
Structural confirmation and purity assessment are achieved through a combination of mass

spectrometry and spectroscopic techniques. While experimental spectra for this specific

compound are not widely published, a robust characterization can be predicted based on its

structure and data from analogous compounds.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to

provide clear fragmentation patterns that confirm the molecular structure.

Expert Insight: The most significant fragmentation pathway for benzyl sulfides is the

cleavage of the benzylic carbon-sulfur bond.[5] This leads to the formation of a highly

stabilized benzyl cation, which in this case rearranges to the fluorotropylium ion. This

fragment is often the base peak in the spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b2962562/docs?utm_src=pdf-body#compound-identification-and-physicochemical-properties
https://www.researchgate.net/publication/233476882_Mass_Spectrometry_of_Benzyl_2-Hydroxyethyl_Oligosulfides_Dibenzyl_di-_and_tri-Sulfides_Benzyl_Phthalimido_Disulfides_and_Related_Compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2962562?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Fragment Ion Interpretation

156 [C₈H₉FS]⁺ Molecular Ion (M⁺)

109 [C₇H₆F]⁺

Base Peak. Loss of •SCH₃

radical, forming the stable 2-

fluorotropylium cation.

| 61 | [CH₃SCH₂]⁺ | Fragment from cleavage at the benzyl C-C bond. |

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups

present in the molecule.[6]

Table 4: Predicted Infrared Absorption Frequencies

Frequency (cm⁻¹) Vibration Type Intensity

3100-3010 C-H Stretch (Aromatic) Medium

2960-2850
C-H Stretch (Aliphatic: -CH₂-, -

CH₃)
Medium

1590, 1490, 1450 C=C Stretch (Aromatic Ring) Medium-Strong

~1230 C-F Stretch (Aromatic) Strong

~760
C-H Bend (Aromatic, ortho-

disubstituted)
Strong

| 700-600 | C-S Stretch | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed

information about the carbon-hydrogen framework of the molecule.

Table 5: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30-7.10 m 3H Ar-H

~7.05 m 1H Ar-H

~3.75 s 2H -CH₂-S-

| ~2.05 | s | 3H | S-CH₃ |

Table 6: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~161 (d, ¹JCF ≈ 245 Hz) Ar-C-F

~131-128 Ar-CH

~124 (d, ³JCF ≈ 3.5 Hz) Ar-CH

~123 (d, ²JCF ≈ 15 Hz) Ar-C-CH₂

~115 (d, ²JCF ≈ 22 Hz) Ar-CH

~34 -CH₂-S-

| ~16 | S-CH₃ |

Reactivity and Potential Applications
Chemical Reactivity: The thioether moiety is the primary site of reactivity in 2-fluorobenzyl
methyl sulfide. It can be readily oxidized to the corresponding sulfoxide and, with a stronger

oxidizing agent or excess reagent, to the sulfone. This transformation is significant as

sulfoxides and sulfones have different electronic and steric properties, expanding the

compound's utility as a synthetic intermediate.

2-Fluorobenzyl
Methyl Sulfide

2-Fluorobenzyl
Methyl Sulfoxide

 m-CPBA (1 eq.) 2-Fluorobenzyl
Methyl Sulfone

 m-CPBA (>1 eq.) 
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Caption: Oxidation pathway of 2-Fluorobenzyl Methyl Sulfide.

Applications in Research and Development: While specific applications for 2-fluorobenzyl
methyl sulfide are not extensively documented, its structural motifs are highly relevant in

modern drug discovery.

Medicinal Chemistry Building Block: The introduction of fluorine into drug candidates is a

widely used strategy to enhance metabolic stability and binding affinity.[2] This compound

serves as a readily available source of the 2-fluorobenzyl group for incorporation into more

complex target molecules.

Precursor for Bioactive Molecules: Organosulfur compounds exhibit a wide range of

biological activities.[2] Derivatives of this molecule, such as the corresponding sulfoxides or

more elaborate structures, could be investigated for various therapeutic targets. For

instance, related fluorobenzyl-cysteinate conjugates have been explored for their

neuroprotective effects in ischemic stroke models.[7]

Probes for Chemical Biology: The thioether can be used as a handle in the design of

chemical probes to study biological systems.[8]

Safety and Handling
No specific safety data sheet (SDS) is available for 2-fluorobenzyl methyl sulfide. Therefore,

a conservative approach to handling should be adopted based on data from its precursors and

analogous compounds.

General Precautions: Handle in accordance with good industrial hygiene and safety

practices.[9] Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including

chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab

coat.[10][11]

Engineering Controls: All handling should be performed in a well-ventilated chemical fume

hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily
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accessible.

Precursor Hazards: The common precursor, 2-fluorobenzyl bromide, is corrosive and causes

severe skin burns and eye damage. Extreme caution should be exercised when handling it.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as

recommended at 2-8°C.[1]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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